The compound (2'OMe-5'P-A)pG, also known as 2'-O-methyl-5'-phosphorylated adenosine 5'-guanylate, is a modified nucleotide that plays a significant role in the synthesis of oligonucleotides. This compound is notable for its resistance to nucleases due to the 2'-O-methyl modification, which enhances the stability and efficacy of RNA molecules in various applications, including therapeutic and diagnostic uses.
(2'OMe-5'P-A)pG belongs to the class of modified ribonucleotides. Its structure includes a ribose sugar with a methoxy group at the 2' position and a phosphate group at the 5' position, making it distinct from unmodified nucleotides.
The synthesis of (2'OMe-5'P-A)pG typically employs solid-phase phosphoramidite chemistry. This method involves several key steps:
The reaction conditions are crucial for successful synthesis, requiring controlled temperatures and specific solvents such as anhydrous acetonitrile. The use of protecting groups like phenoxyacetyl for adenosine ensures that the reaction proceeds efficiently without side reactions .
The molecular structure of (2'OMe-5'P-A)pG comprises:
The structural formula can be represented as follows:
This formula indicates that the compound contains ten carbon atoms, thirteen hydrogen atoms, five nitrogen atoms, six oxygen atoms, and one phosphorus atom.
(2'OMe-5'P-A)pG can participate in various chemical reactions typical of nucleotides, including:
The stability of (2'OMe-5'P-A)pG against enzymatic hydrolysis makes it suitable for applications where resistance to degradation is essential .
The mechanism of action for (2'OMe-5'P-A)pG primarily involves its incorporation into RNA sequences where it enhances stability and reduces susceptibility to nucleases. This modification allows for prolonged activity in biological systems and improved performance in therapeutic applications.
Studies have shown that oligonucleotides containing 2'-O-methyl modifications exhibit increased binding affinity and specificity toward complementary RNA or DNA targets .
Relevant analyses indicate that (2'OMe-5'P-A)pG maintains structural integrity across various experimental conditions .
(2'OMe-5'P-A)pG has numerous scientific applications:
The conceptual foundation for antisense oligonucleotides (ASOs) was established in 1967 with Grineva’s "complementary-addressed modification" strategy, which proposed directing chemical groups to specific nucleic acid sequences via complementary oligonucleotides [1]. This principle was validated in 1977 when oligonucleotide-bound reagents achieved site-specific alkylation of valine tRNA [1]. The field accelerated with Zamecnik and Stephenson’s 1978 demonstration that a 13-nt oligodeoxynucleotide could inhibit Rous sarcoma virus replication—marking the first in vivo application of ASOs [1] [3].
A critical breakthrough came with the development of the phosphorothioate (PS) backbone modification, where a non-bridging oxygen in the phosphate linker is replaced with sulfur. This innovation enhanced nuclease resistance and cellular uptake through increased protein binding but introduced challenges like reduced target affinity (–0.5°C per modification) and pro-inflammatory toxicity [3] [5]. The 1998 FDA approval of Fomivirsen—a PS-modified ASO for cytomegalovirus retinitis—validated ASOs as clinically viable drugs [3]. Subsequent advances focused on gapmer designs, combining RNase H-activating DNA cores with modified RNA "wings" (e.g., 2'-MOE, LNA) to balance stability, affinity, and safety [3] [6].
Table 1: Key Milestones in ASO Chemical Evolution
Year | Development | Significance |
---|---|---|
1967 | Complementary-addressed modification [1] | First proposal of sequence-specific nucleic acid targeting |
1978 | Viral inhibition by ASO [1][3] | Proof of in vivo antisense activity |
1984 | Phosphorothioate backbone [3][5] | Enhanced nuclease resistance and cellular uptake |
1998 | FDA approval of Fomivirsen [3] | First commercial ASO drug; validated PS modification |
2010s | Gapmer designs (e.g., 2'-MOE, LNA) [6] | Optimized balance of RNase H activation, affinity, and reduced toxicity |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7